molecular formula C6H6N4 B14137602 1H-Pyrazolo[3,4-C]pyridin-1-amine CAS No. 55271-15-3

1H-Pyrazolo[3,4-C]pyridin-1-amine

Cat. No.: B14137602
CAS No.: 55271-15-3
M. Wt: 134.14 g/mol
InChI Key: AEJBZZALMHIMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-C]pyridin-1-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties and biological activities to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridin-1-amine can be synthesized through various methods. One common approach involves the reaction of aminopyrazoles with 1,2-diketones under reflux conditions in acetic acid. This method yields the desired compound with high efficiency . Another method involves the use of phosphorus oxychloride in the presence of a 1,3-dicarbonyl compound, which also produces the compound in good yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-C]pyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Scientific Research Applications

1H-Pyrazolo[3,4-C]pyridin-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-C]pyridin-1-amine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ring fusion pattern and the presence of an amine group, which imparts distinct reactivity and biological activity compared to other pyrazolopyridines .

Properties

CAS No.

55271-15-3

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

pyrazolo[3,4-c]pyridin-1-amine

InChI

InChI=1S/C6H6N4/c7-10-6-4-8-2-1-5(6)3-9-10/h1-4H,7H2

InChI Key

AEJBZZALMHIMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=NN2N

Origin of Product

United States

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